molecular formula C11H12O4 B012987 2,5-dihydroxy-3-(3-methylbut-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 103425-30-5

2,5-dihydroxy-3-(3-methylbut-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B012987
CAS No.: 103425-30-5
M. Wt: 208.21 g/mol
InChI Key: LNPOBZXHXCFWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, with hydroxyl groups at positions 2 and 5, and a 3-methylbut-2-enyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexa-2,5-diene-1,4-dione as the core structure.

    Hydroxylation: Introduction of hydroxyl groups at positions 2 and 5 can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Prenylation: The addition of the 3-methylbut-2-enyl group is carried out through prenylation reactions, often using prenyl bromide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cyclohexa-2,5-diene-1,4-dione derivatives.

Scientific Research Applications

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and prenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

103425-30-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3

InChI Key

LNPOBZXHXCFWNX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C

Synonyms

2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI)

Origin of Product

United States

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